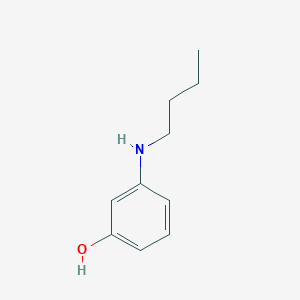

3-(n-Butylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58494-81-8 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-(butylamino)phenol |

InChI |

InChI=1S/C10H15NO/c1-2-3-7-11-9-5-4-6-10(12)8-9/h4-6,8,11-12H,2-3,7H2,1H3 |

InChI Key |

SUUUGHXWCICIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 N Butylamino Phenol and Its Derivatives

Direct Synthesis Approaches to 3-(n-Butylamino)phenol

Direct synthesis methods provide the most straightforward routes to this compound, typically by forming the crucial carbon-nitrogen bond from readily available precursors.

Condensation Reactions from Resorcinol (B1680541) and n-Butylamine Precursors

One industrial approach involves the high-temperature condensation of resorcinol with a primary amine like n-butylamine. This reaction is typically performed at elevated temperatures, ranging from 180°C to 250°C, to drive the substitution reaction. google.com The process aims to produce the 3-(N-monosubstituted amino)phenol, which can then be used as an intermediate for further reactions. google.com A key challenge in this method is controlling the reaction to prevent the formation of by-products, such as N,N'-disubstituted-m-phenylenediamine. google.com

Another patented process describes the reaction of resorcinol with dimethylamine (B145610) aqueous solution to produce 3-(N,N-dimethylamino)phenol, highlighting the utility of direct condensation with amines for this class of compounds. google.com

Selective N-Alkylation and Acylation Strategies for Aminophenols

Selective N-alkylation of 3-aminophenol (B1664112) is a common and versatile laboratory and industrial method for preparing this compound. This strategy often involves reacting 3-aminophenol with an n-butyl halide, such as n-butyl bromide or n-butyl iodide. google.com To avoid competing O-alkylation of the hydroxyl group, the amino group's greater nucleophilicity is exploited, or protective group strategies are employed.

One effective, high-yield method involves a one-pot reaction where the aminophenol is first condensed with an aldehyde (like benzaldehyde) to form a Schiff base (imine), which protects the amino group. The hydroxyl group is then alkylated, followed by hydrolysis of the imine to yield the desired O-alkylated product. umich.eduresearchgate.net Conversely, to achieve N-alkylation, the imine formed from the aminophenol and an aldehyde can be reduced in situ. researchgate.net A common approach for N-alkylation involves the direct reaction of 3-aminophenol with n-butyl bromide in water at elevated temperatures (80-95°C), using a base like sodium hydroxide (B78521) to neutralize the HBr formed. google.com

Reductive amination offers an alternative pathway. This two-step approach begins with the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to an amine. libretexts.org For the synthesis of this compound, this could involve reacting 3-hydroxybenzaldehyde (B18108) with n-butylamine, followed by reduction of the resulting imine. masterorganicchemistry.com Various reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of N-Alkylation Strategies for Aminophenols

| Method | Reactants | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Direct Alkylation | 3-Aminophenol, n-Butyl Bromide | Water, Sodium Hydroxide | Direct, one-step process performed at 80-95°C. | google.com |

| Reductive Amination | 3-Hydroxybenzaldehyde, n-Butylamine | Reducing agent (e.g., NaBH₄, NaBH₃CN) | Forms an imine intermediate which is then reduced. Avoids polyalkylation. | libretexts.orgmasterorganicchemistry.com |

| Acylation-Reduction | 3-Aminophenol, Butyryl Chloride | 1. Base (e.g., Pyridine) 2. Reducing agent (e.g., LiAlH₄) | Two-step process; forms an amide intermediate that is subsequently reduced. | N/A |

Synthesis of N,N-Disubstituted this compound Analogs

The synthesis of N,N-disubstituted analogs, such as 3-(N,N-di-n-butylamino)phenol, typically starts from the corresponding monosubstituted aminophenol. A patented process details the synthesis of 3-(N,N-di-n-butylamino)phenol by reacting 3-(N-n-butylamino)phenol with n-butyl bromide. google.com This alkylation step is carried out at temperatures between 50°C and 150°C. The reaction can also be achieved by reacting 3-aminophenol with an excess of the alkylating agent under basic conditions. google.com For instance, 3-aminophenol can be reacted with two equivalents of n-butyl bromide in the presence of sodium hydroxide to yield the N,N-dibutylated product. google.com

A comprehensive process has been developed starting from resorcinol, which is first reacted with a primary amine to form the 3-(N-monosubstituted amino)phenol. Without purification, an alkyl halide is added to the mixture to perform the second alkylation, yielding the 3-(N,N-disubstituted amino)phenol. google.com This method is designed to be efficient by minimizing intermediate purification steps.

Formation of Complex Phenolic Scaffolds Incorporating n-Butylamino Moieties

The n-butylamino phenol (B47542) structure serves as a building block for more complex molecules, including Schiff bases and products of multicomponent reactions.

Preparation of Schiff Bases with n-Butylamine Components

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Phenolic Schiff bases incorporating an n-butylamine component are synthesized by reacting a hydroxy-functionalized aldehyde, such as salicylaldehyde (B1680747) or its derivatives, with n-butylamine. tandfonline.comresearchgate.net The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) and may be refluxed to ensure completion. researchgate.netmdpi.com For example, Schiff base copper(II) complexes have been synthesized from the condensation of 5-chlorosalicylaldehyde (B124248) or 4-methoxysalicylaldehyde with n-butylamine in methanol, achieving high yields. researchgate.net These reactions highlight the straightforward formation of complex phenolic scaffolds where the n-butylamino group is integrated as an imine.

Table 2: Examples of Phenolic Schiff Base Synthesis with n-Butylamine

| Aldehyde Component | Amine Component | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | n-Butylamine | Methanol | Not specified | Up to 89% | researchgate.net |

| 5-Chlorosalicylaldehyde | n-Butylamine | Methanol | Not specified | Up to 89% | researchgate.net |

| Benzaldehyde | n-Butylamine | Methanol | Reaction at 5-45°C | Incomplete (equilibrium) | mdpi.com |

Multicomponent Reaction Pathways Yielding this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org

The Mannich reaction is a classic three-component reaction involving an aldehyde, a primary or secondary amine, and a C-H acidic compound, such as a phenol. wikipedia.orgias.ac.in A phenol can react with formaldehyde (B43269) and an amine like n-butylamine to yield an aminomethylated phenol, known as a Mannich base. ias.ac.in While direct examples using this compound as the acidic component are not prevalent in the search results, the reaction of other phenols with n-butylamine demonstrates the principle. nih.gov

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. rsc.orgrsc.org Aminophenols are suitable amine components for the Ugi reaction. rsc.orgthieme-connect.de For instance, 2-aminophenols have been successfully used in Ugi reactions to create complex linear amides, which can then undergo further cyclization. thieme-connect.de This demonstrates a pathway where a molecule containing both a phenol and an amine group (like 3-aminophenol, a precursor to the title compound) can be incorporated into a larger, more complex scaffold through a one-pot MCR process.

Chemical Reactivity and Transformation Mechanisms of 3 N Butylamino Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring in 3-(n-Butylamino)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two potent electron-donating groups (EDGs): the hydroxyl (-OH) and the n-butylamino (-NHC4H9) groups. wikipedia.orgaakash.ac.in Both groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org

Influence of the Butylamino Substituent on Ring Activation and Regioselectivity

Both the hydroxyl and the n-butylamino groups are classified as activating, ortho, para-directing groups in electrophilic aromatic substitution. libretexts.orgpressbooks.pub Their directing effects are synergistic, meaning they reinforce each other to strongly activate specific positions on the aromatic ring.

The hydroxyl group (-OH, at position 1) directs incoming electrophiles to positions 2, 4, and 6. The n-butylamino group (-NHC4H9, at position 3) directs to positions 2, 4, and 6. The combined influence of these groups results in a significant increase in electron density and nucleophilicity at positions 2, 4, and 6.

Position 2: ortho to the -OH group and ortho to the -NHC4H9 group. This position is strongly activated by both groups.

Position 4: para to the -OH group and ortho to the -NHC4H9 group. This position is also strongly activated by both groups.

Position 6: ortho to the -OH group and para to the -NHC4H9 group. This position is also strongly activated.

Position 5: meta to both groups. This position is the least activated and substitution here is generally not favored.

While all three positions (2, 4, and 6) are electronically favored, the final product distribution can be influenced by steric hindrance. libretexts.org The n-butyl group on the amine and the bulkiness of the incoming electrophile may disfavor substitution at the more sterically crowded position 2, which is situated between the two existing substituents. youtube.com Therefore, substitution at positions 4 and 6 is often predominant.

| Position on Ring | Relation to -OH (C1) | Relation to -NHC4H9 (C3) | Activation Level | Predicted Favorability |

|---|---|---|---|---|

| 2 | ortho | ortho | Strongly Activated | Favored, but potential steric hindrance |

| 4 | para | ortho | Strongly Activated | Highly Favored |

| 5 | meta | meta | Deactivated | Disfavored |

| 6 | ortho | para | Strongly Activated | Highly Favored |

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key center of reactivity, participating in reactions typical of secondary aryl amines, such as alkylation and acylation.

Alkylation and Acylation of the n-Butylamino Group

The lone pair of electrons on the nitrogen atom of the n-butylamino group makes it nucleophilic, allowing it to react with electrophiles like alkyl halides and acylating agents.

Alkylation: The secondary amine can undergo further alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) to yield a tertiary amine. This reaction typically proceeds via an SN2 mechanism. However, overalkylation can be an issue, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgnih.gov Modern synthetic methods have been developed to achieve selective mono-N-alkylation of arylamines. nih.govorganic-chemistry.orgorganic-chemistry.org

Acylation: The n-butylamino group reacts readily with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form an amide. libretexts.org This reaction, known as N-acylation, is often carried out in the presence of a base (like pyridine (B92270) or potassium carbonate) to neutralize the acidic byproduct (e.g., HCl). Unlike alkylation, acylation is generally not prone to overreaction because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. pearson.com This transformation is useful for protecting the amine functionality or modifying the electronic properties of the molecule. libretexts.orgpearson.com

| Reaction Type | Typical Reagent | Product Functional Group | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Base may be required |

| Acylation | Acyl Chloride (R'-COCl) | Amide | Base (e.g., pyridine, K2CO3) |

| Acylation | Acid Anhydride ((R'-CO)2O) | Amide | Base or catalyst may be used |

Condensation Reactions with Carbonyl Compounds to Form Imines

Secondary amines can react with aldehydes and ketones, but unlike primary amines which form imines, their reaction path differs. The initial nucleophilic addition of the secondary amine to the carbonyl group forms an unstable carbinolamine intermediate. Since the nitrogen atom in this intermediate has no hydrogen to eliminate, the subsequent dehydration step involves the removal of a proton from an adjacent carbon atom (the α-carbon). This process results in the formation of an enamine. However, the formation of a stable imine (a compound with a C=N double bond, also known as a Schiff base) from this compound would require the starting material to be a primary amine. Research on the related compound 3-aminophenol (B1664112) shows it readily undergoes condensation with aldehydes to form imines. nih.govresearchgate.net

Catalytic Transformations and Coupling Reactions

Modern synthetic chemistry has developed powerful catalytic methods to functionalize molecules at positions that are traditionally difficult to access. For a substrate like this compound, these methods can leverage the inherent reactivity of the phenolic and amine centers to achieve highly selective transformations.

C-H Functionalization Strategies Involving Phenolic and Amine Centers

Direct C-H functionalization is a state-of-the-art strategy for forming new C-C or C-heteroatom bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalized starting materials. nih.gov In this compound, both the hydroxyl and the amino groups can act as "directing groups" to guide a transition metal catalyst (commonly palladium, rhodium, or copper) to a specific C-H bond, typically at the ortho position. nih.govrsc.org

Phenol-Directed C-H Functionalization: The phenolic hydroxyl group can direct a metal catalyst to functionalize the C-H bonds at the C2 and C6 positions. This has been used for various transformations, including arylation, amination, and olefination. nih.govnih.gov

Amine-Directed C-H Functionalization: Similarly, the secondary amine can direct C-H activation. Often, the amine is first acylated to form a more robust amide directing group, which then facilitates selective ortho-functionalization. nih.gov

Cross-Dehydrogenative Coupling (CDC): This type of reaction involves the formation of a new bond between two different C-H or C-H/N-H bonds under oxidative conditions. For example, copper-catalyzed methods have been developed for the C2-site selective amination of p-aminophenol derivatives, demonstrating that C-H bonds ortho to the hydroxyl group can be selectively functionalized. rsc.orgrsc.org

These advanced catalytic strategies offer powerful tools for the late-stage modification of the this compound scaffold, enabling the synthesis of complex derivatives that would be challenging to prepare using classical methods. nih.govresearchgate.net

Deaminative Coupling Reactions

Deaminative coupling reactions represent a powerful strategy in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing aliphatic amines as starting materials. These reactions typically involve the activation of the C-N bond, followed by coupling with a suitable partner. While specific studies on the deaminative coupling of this compound are not extensively documented in the reviewed literature, the general principles of such reactions, particularly those involving nickel-catalyzed processes, can provide a framework for understanding its potential reactivity.

Aliphatic primary and secondary amines can be transformed into alkyl electrophiles for cross-coupling reactions. nih.gov A common approach involves the conversion of the amine into a more reactive species, such as a pyridinium (B92312) salt (e.g., a Katritzky salt). nih.govnii.ac.jp These redox-active intermediates can then participate in cross-electrophile coupling reactions. nii.ac.jp

A plausible, though hypothetical, mechanism for a deaminative coupling reaction involving this compound would likely proceed through a pathway analogous to those established for other alkylamines. nih.gov The reaction would likely be catalyzed by a low-valent nickel complex. The process can be initiated by the single-electron reduction of the activated amine derivative, leading to the formation of an alkyl radical. This radical can then combine with an arylnickel(II) intermediate, generated from the oxidative addition of an aryl halide to the Ni(0) catalyst, to form a Ni(III) species. Reductive elimination from this intermediate would then yield the desired coupled product and regenerate the active nickel catalyst. nih.gov

The functional groups present in this compound, namely the hydroxyl and secondary amino groups, would likely influence the reaction conditions and potential side reactions. The phenolic hydroxyl group might require protection to prevent interference with the catalytic cycle.

Below is a hypothetical data table illustrating potential outcomes of a nickel-catalyzed deaminative coupling of an activated derivative of this compound with various aryl bromides.

| Entry | Aryl Bromide | Proposed Product | Hypothetical Yield (%) |

| 1 | 4-Bromotoluene | 3-(n-Butyl(4-methylphenyl)amino)phenol | 65 |

| 2 | 1-Bromo-4-methoxybenzene | 3-(n-Butyl(4-methoxyphenyl)amino)phenol | 72 |

| 3 | 4-Bromobenzonitrile | 4-((3-Hydroxyphenyl)(n-butyl)amino)benzonitrile | 58 |

| 4 | 3-Bromopyridine | 3-(n-Butyl(pyridin-3-yl)amino)phenol | 55 |

Stability and Degradation Pathways (Chemical Perspectives)

The chemical stability and degradation of this compound are influenced by environmental factors such as oxygen, light, and temperature. As a substituted phenol (B47542), its degradation pathways are expected to share similarities with those of phenol and other related aromatic compounds. The primary routes of degradation for phenolic compounds often involve oxidation, leading to the formation of catechol and hydroquinone (B1673460) derivatives, followed by aromatic ring cleavage.

Aerobic biodegradation of phenolic compounds, for instance, typically proceeds through the initial hydroxylation of the aromatic ring to form catechol or its derivatives. nih.gov This transformation is catalyzed by phenol hydroxylases. nih.gov The resulting catechol intermediate can then undergo ring cleavage via two main pathways: the ortho-cleavage pathway, mediated by catechol 1,2-dioxygenase, or the meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase. nih.govnih.gov Both pathways ultimately lead to the formation of aliphatic intermediates that can enter central metabolic cycles, such as the tricarboxylic acid cycle. nih.govnih.gov

In the context of this compound, a likely initial step in its degradation would be hydroxylation of the benzene ring. The position of this hydroxylation would be directed by the existing substituents. The subsequent cleavage of the aromatic ring would lead to a variety of smaller, aliphatic molecules.

Advanced Oxidation Processes (AOPs) are chemical methods that can also be employed for the degradation of phenolic compounds. nih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its eventual mineralization.

The following table outlines potential degradation products of this compound under different conditions, based on established degradation pathways of similar compounds.

| Condition | Proposed Intermediate(s) | Potential Final Products |

| Aerobic Biodegradation | 3-(n-Butylamino)catechol | Aliphatic acids, Carbon dioxide, Water |

| Advanced Oxidation (e.g., Fenton's reagent) | Hydroxylated derivatives, Quinones | Short-chain carboxylic acids, CO2, H2O |

| Photodegradation (UV) | Radical species, Oxidized intermediates | Complex mixture of smaller organic molecules |

Advanced Spectroscopic and Structural Characterization of 3 N Butylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete assignment of the proton and carbon skeletons can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(n-Butylamino)phenol is expected to display distinct signals corresponding to the aromatic protons, the protons of the n-butyl group, and the labile protons of the hydroxyl and amino groups.

Aromatic Region: The four protons on the benzene (B151609) ring are chemically non-equivalent and are expected to resonate in the downfield region of the spectrum, typically between 6.0 and 7.2 ppm. The electron-donating nature of both the hydroxyl (-OH) and the secondary amino (-NHR) groups influences the electron density of the ring, affecting the chemical shifts of these protons. The meta-substitution pattern leads to a complex splitting pattern.

Aliphatic Region: The n-butyl group will exhibit four distinct signals. The terminal methyl (CH₃) protons are expected to appear as a triplet around 0.9 ppm. The two methylene (B1212753) (CH₂) groups in the middle of the chain would appear as multiplets (a sextet and a quintet) between approximately 1.3 and 1.6 ppm. The methylene group directly attached to the nitrogen atom (-NH-CH₂ -) is deshielded and would resonate further downfield, likely as a triplet around 3.1 ppm.

Labile Protons: The hydroxyl (-OH) and amine (N-H) protons are characterized by their variable chemical shifts, which are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as broad singlets. The phenolic OH proton signal is expected between 4-12 ppm, while the N-H proton signal for a secondary amine generally appears between 1-5 ppm. orgchemboulder.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-2, H-4, H-5, H-6) | 6.0 - 7.2 | Multiplet (m) |

| Phenolic OH | 4.0 - 12.0 | Broad Singlet (br s) |

| Amine NH | 1.0 - 5.0 | Broad Singlet (br s) |

| N-CH₂- | ~3.1 | Triplet (t) |

| -CH₂-CH₂-CH₂- | ~1.6 | Quintet |

| -CH₂-CH₃ | ~1.4 | Sextet |

| -CH₃ | ~0.9 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are anticipated, corresponding to the six aromatic carbons and the four carbons of the n-butyl chain.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the hydroxyl group (C-1) and the carbon atom bonded to the amino group (C-3) are expected to be the most downfield in the aromatic region (around 158 ppm and 150 ppm, respectively) due to the deshielding effect of the heteroatoms. docbrown.info The other four aromatic carbons will resonate at higher fields, typically between 100 and 130 ppm. libretexts.org

Aliphatic Carbons: The four carbons of the n-butyl chain will appear in the upfield region of the spectrum. The carbon attached to the nitrogen (-C H₂-N) is the most deshielded of the aliphatic carbons, expected around 44 ppm. The other carbons will appear at progressively higher fields, with the terminal methyl carbon being the most shielded, resonating around 14 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (C1) | ~158 |

| C-N (C3) | ~150 |

| Aromatic CH (C2, C4, C5, C6) | 100 - 130 |

| N-CH₂- | ~44 |

| -CH₂-CH₂-CH₂- | ~32 |

| -CH₂-CH₃ | ~20 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the n-butyl chain (e.g., N-CH₂- with -CH₂-CH₂-). It would also map the connectivity of the protons on the aromatic ring, helping to decipher the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H correlations). columbia.edu This allows for the direct assignment of each carbon atom that bears protons. For instance, the aromatic proton signals between 6.0-7.2 ppm would correlate to their respective carbon signals in the 100-130 ppm range, and each aliphatic proton signal would correlate to its corresponding carbon in the butyl chain.

Solvent Effects and Exchange Phenomena in NMR

The choice of solvent can significantly influence the NMR spectrum, particularly the chemical shifts of labile protons like those in O-H and N-H groups. thieme-connect.de

Solvent Effects: In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), intermolecular hydrogen bonding between solute molecules is more prominent, and the chemical shifts of O-H and N-H protons can be concentration-dependent. In protic or polar, hydrogen-bonding solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), strong hydrogen bonds form between the solute and the solvent. This typically causes the O-H and N-H signals to shift downfield and become broader. rsc.orgnih.govresearchcommons.org

Exchange Phenomena: The labile O-H and N-H protons can undergo chemical exchange. A common technique to identify these signals is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample. The labile protons exchange with deuterium, causing their signals to decrease in intensity or disappear from the spectrum. libretexts.org This process does not affect C-H protons and thus provides a definitive method for assigning the O-H and N-H resonances.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H Stretching: A prominent, strong, and broad absorption band is expected in the region of 3200–3550 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is involved in hydrogen bonding. libretexts.orgdocbrown.info

N-H Stretching: A single, medium-intensity absorption band for the secondary amine N-H stretch is anticipated in the range of 3310–3350 cm⁻¹. orgchemboulder.com

C-H Stretching: Two types of C-H stretching vibrations would be observed: aromatic C-H stretches appearing as weaker bands just above 3000 cm⁻¹, and aliphatic C-H stretches from the n-butyl group appearing as stronger bands just below 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to strong intensity bands are expected in the 1450–1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretching: A strong absorption band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond typically appears as a medium to strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3550 - 3200 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium-Strong |

| C-O Stretch | Phenol | 1260 - 1200 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule. The Raman spectrum of this compound is characterized by a series of distinct bands that correspond to specific molecular vibrations.

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The n-butyl group would exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

N-H Stretching: The secondary amine N-H stretching vibration is expected to appear as a weak to medium band around 3400-3300 cm⁻¹.

C=C Aromatic Ring Stretching: Strong bands are typically found in the 1400-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations are expected around 1200-1400 cm⁻¹.

Interactive Data Table: Predicted FT-Raman Bands for this compound

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3400 - 3300 | Weak to Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (asymmetric) | ~2960 | Strong |

| Aliphatic C-H Stretch (symmetric) | ~2870 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1400 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch / O-H Bend | 1400 - 1200 | Medium to Strong |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and compounds. Experimental verification is required for precise assignments.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the phenol and amino groups on the benzene ring influences the electronic structure and, consequently, the UV-Vis absorption spectrum.

For this compound, the spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Phenol itself typically exhibits two absorption bands in the ultraviolet region. The introduction of the n-butylamino group is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance) due to the electron-donating nature of the amino group.

While specific experimental UV-Vis data for this compound is not widely published, a reasoned estimation based on analogous compounds can be made:

π → π* Transitions: These transitions, characteristic of the aromatic system, are expected to be the most prominent. For phenol, these bands appear around 210 nm and 270 nm. The n-butylamino substituent is likely to shift these bands to longer wavelengths.

n → π* Transitions: The non-bonding electrons on the nitrogen and oxygen atoms can also undergo transitions, though these are typically weaker than π → π* transitions.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Predicted Electronic Transition | Expected λmax Range (nm) | Predicted Molar Absorptivity (ε) |

| π → π* (Primary Band) | 220 - 240 | High |

| π → π* (Secondary Band) | 280 - 300 | Medium |

Note: The data in this table is an estimation based on the spectral properties of similar substituted phenols. The exact absorption maxima and molar absorptivities are solvent-dependent and require experimental measurement.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₀H₁₅NO.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | C₁₀H₁₆NO⁺ | 166.1226 |

| [M]⁺˙ (Molecular Ion) | C₁₀H₁₅NO⁺˙ | 165.1154 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is a powerful technique for the analysis of complex mixtures. It combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. In the context of this compound, LC-MS-MS would be invaluable for its identification and quantification in a mixture, as well as for detailed structural elucidation through fragmentation analysis.

In a typical LC-MS-MS experiment, the parent ion of this compound (e.g., m/z 166.1226 for [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

Predicted fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of the butyl group: A common fragmentation pathway for N-alkylated amines is the cleavage of the C-N bond, leading to the loss of the butyl radical and the formation of a stable ion.

Cleavage within the butyl chain: Fragmentation can also occur at various points along the n-butyl chain.

Ring-related fragmentations: The aromatic ring can also undergo fragmentation, although this typically requires higher collision energies.

Interactive Data Table: Predicted Key MS/MS Fragments for [C₁₀H₁₆NO]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Putative Fragment Structure/Identity |

| 166.1226 | 109.0528 | C₄H₉ (Butyl radical) | Protonated aminophenol |

| 166.1226 | 93.0344 | C₄H₉NH₂ (Butylamine) | Phenoxy radical cation |

| 166.1226 | 122.0964 | C₃H₆ (Propene) | Result of cleavage within the butyl chain |

Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information about its molecular geometry, including bond lengths, bond angles, and conformational details in the solid state.

While a specific crystal structure for this compound is not publicly available, data from structurally related compounds, such as other substituted phenols and anilines, can provide expected values for its key structural parameters.

Bond Lengths: The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, typically around 1.39 Å. The C-O bond length of the phenolic hydroxyl group and the C-N bond of the amino group will be influenced by their electronic environment.

Bond Angles: The bond angles within the benzene ring are expected to be close to 120°. The geometry around the nitrogen atom of the secondary amine would likely be trigonal pyramidal.

Conformation: The conformation of the n-butyl group relative to the plane of the aromatic ring would be a key feature determined by X-ray crystallography. Steric and electronic factors will influence the preferred torsional angles.

Interactive Data Table: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.41 |

| C-O (phenol) | 1.35 - 1.38 |

| C-N (aromatic-amine) | 1.40 - 1.45 |

| N-C (amine-butyl) | 1.46 - 1.49 |

| C-C (aliphatic) | 1.52 - 1.54 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-O | 118 - 122 |

| C-C-N | 118 - 122 |

| C-N-C | 110 - 115 |

Note: These values are estimations based on standard bond lengths and angles for similar chemical environments and require experimental confirmation via X-ray crystallography.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the crystal structure of this compound is contingent upon its isolation and characterization via single-crystal X-ray diffraction. As of the current literature review, a solved crystal structure for this compound has not been reported. However, significant insights into its probable intermolecular interactions and crystal packing can be inferred from the crystallographic analysis of its close structural analog, 3-(diethylamino)phenol. soton.ac.ukslideshare.net The substitution of the two ethyl groups in 3-(diethylamino)phenol with an n-butyl group in this compound is expected to introduce subtle modifications to the crystal lattice, but the primary hydrogen bonding motifs are likely to share significant similarities.

The crystal structure of 3-(diethylamino)phenol reveals that the dominant intermolecular force governing its solid-state assembly is hydrogen bonding. slideshare.net Specifically, the phenolic hydroxyl groups engage in O—H···O interactions. These interactions are not merely simple dimeric or catemeric chains; instead, they form distinct four-membered rings through a network of O—H···O—H···O—H··· interactions. soton.ac.ukslideshare.net This cyclic motif is a critical feature of the supramolecular architecture. Given the presence of the same phenolic hydroxyl group in this compound, it is highly probable that it also forms strong O—H···O hydrogen bonds, potentially organizing into similar ring structures.

In addition to the hydroxyl-mediated interactions, the this compound molecule possesses a secondary amine (N-H) group, which is a notable point of divergence from the tertiary amine of 3-(diethylamino)phenol. This N-H group introduces the capacity for additional hydrogen bonding, acting as a hydrogen bond donor to either the oxygen of a neighboring phenol (N—H···O) or the nitrogen of an adjacent amine (N—H···N). This contrasts with the parent 3-aminophenol (B1664112), which demonstrates O—H···N hydrogen bonding. slideshare.net The presence of both O-H and N-H donor groups, along with O and N acceptor sites, allows for a more complex and potentially varied hydrogen-bonding network compared to its diethyl analog.

To provide a tangible reference for the anticipated crystallographic parameters of this compound, the data for 3-(diethylamino)phenol is presented below. It is expected that while the unit cell dimensions would differ to accommodate the larger n-butyl group, the crystal system and space group might be similar.

Table 1: Interactive Crystallographic Data for the Analog Compound 3-(diethylamino)phenol

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅NO |

| Formula Weight | 165.23 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5166 (17) |

| b (Å) | 15.9102 (18) |

| c (Å) | 16.0527 (18) |

| V (ų) | 3707.6 (7) |

| Z | 16 |

| Dx (Mg m⁻³) | 1.184 |

Data sourced from the crystallographic study of 3-(diethylamino)phenol and is intended for comparative purposes. soton.ac.uk

Table 2: Hydrogen Bond Details in the Analog Compound 3-(diethylamino)phenol

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O1-H1···O1A | ||||

| O1A-H1A···O1 |

Specific bond lengths and angles for the hydrogen bonds in 3-(diethylamino)phenol were not detailed in the provided search results but are noted to form four-membered rings. soton.ac.ukslideshare.net

Theoretical and Computational Chemistry Studies of 3 N Butylamino Phenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, offering a lens into the electronic and geometric structure of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, which differ in their balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the properties of a molecule based on its electron density. arxiv.org This approach is often favored for its excellent balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. researchgate.net

For 3-(n-Butylamino)phenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's properties and reactivity, is also elucidated through DFT. These calculations reveal how electron density is distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT This table presents illustrative data of what a DFT geometry optimization might yield for key structural parameters of the molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-O (phenol) | 1.37 Å |

| O-H (phenol) | 0.97 Å | |

| C-N (amine) | 1.39 Å | |

| N-H (amine) | 1.01 Å | |

| Bond Angles | C-O-H | 109.5° |

| C-N-H | 118.0° | |

| C-C-N (ring) | 121.0° | |

| Dihedral Angle | C-C-N-C (butyl) | 178.5° |

Ab initio—Latin for "from the beginning" or "from first principles"—refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. wikipedia.org While computationally more demanding than DFT, ab initio methods can provide higher accuracy for certain molecular properties, serving as a benchmark for other computational techniques. dominican.edu

Applying these methods to this compound would yield highly accurate calculations of its total energy and electronic properties. Comparing the results from different levels of theory (e.g., HF, MP2) with DFT can provide a deeper understanding of the role of electron correlation—the interaction between electrons—in determining the molecule's behavior.

Table 2: Illustrative Comparison of Total Energy Calculations for this compound This table provides a hypothetical comparison of the ground state energy of the molecule as calculated by different theoretical methods. The values are in atomic units (Hartrees).

| Method | Basis Set | Calculated Total Energy (Hartrees) |

| DFT (B3LYP) | 6-311++G(d,p) | -555.1234 |

| Ab Initio (HF) | 6-311++G(d,p) | -552.9876 |

| Ab Initio (MP2) | 6-311++G(d,p) | -554.2345 |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing these orbitals, particularly the frontier orbitals, provides critical insights into chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govchalcogen.ro For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals, indicating the likely sites for electron donation and acceptance in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound This table shows representative energy values for the frontier orbitals and the resulting energy gap, which are key indicators of chemical reactivity.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.25 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | -0.85 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.40 | E(LUMO) - E(HOMO); indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge transfer within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound This table presents illustrative stabilization energies (E(2)) for significant intramolecular interactions. Higher E(2) values indicate stronger electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C)ring | 5.8 | Lone Pair → π* (Resonance) |

| LP (N) | π* (C-C)ring | 8.2 | Lone Pair → π* (Resonance) |

| σ (C-H) | σ* (C-N) | 1.5 | σ → σ* (Hyperconjugation) |

| π (C-C)ring | π* (C-C)ring | 21.5 | π → π* (Intra-ring Resonance) |

Reactivity Descriptors and Chemical Selectivity

Based on the electronic structure obtained from quantum chemical calculations, a set of chemical reactivity descriptors can be derived. These descriptors help in quantifying and predicting the reactivity and selectivity of a molecule in various chemical reactions.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. ajchem-a.com These values provide a general overview of the molecule's reactivity profile. For instance, chemical hardness (η) measures the resistance to a change in electron distribution.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule. wu.ac.thresearchgate.net The Fukui function indicates the change in electron density at a specific atom when an electron is added or removed. This allows for the prediction of the most probable sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. researchgate.net For this compound, these calculations would pinpoint which atoms on the phenyl ring, the hydroxyl group, or the butylamino group are most susceptible to different types of chemical reactions.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.25 |

| Electron Affinity (A) | -E(LUMO) | 0.85 |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -3.05 |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.20 |

| Global Softness (S) | 1/(2η) | 0.227 |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.11 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting their roles as potential hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor. The aromatic ring would display a more complex potential distribution, influenced by the electron-donating effects of the hydroxyl and amino groups.

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Regions and Their Significance

| Color | Potential | Interpretation for this compound |

| Red | Negative | High electron density, likely around the oxygen and nitrogen atoms; indicates sites for electrophilic attack and hydrogen bonding acceptance. |

| Blue | Positive | Low electron density, expected around the hydroxyl hydrogen; indicates sites for nucleophilic attack and hydrogen bonding donation. |

| Green | Neutral | Intermediate electron density, typically found on the carbon atoms of the butyl chain and parts of the aromatic ring. |

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Sites

Fukui function analysis is a more quantitative method within Density Functional Theory (DFT) to predict the reactivity of different atomic sites in a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attacks.

There are three main types of Fukui functions:

f+(r) : Describes the propensity of a site to accept an electron (nucleophilic attack). A higher value indicates a more favorable site for nucleophilic attack.

f-(r) : Describes the propensity of a site to donate an electron (electrophilic attack). A higher value indicates a more favorable site for electrophilic attack.

f0(r) : Describes the propensity of a site for radical attack.

For this compound, one would anticipate that the nitrogen and oxygen atoms, along with certain carbon atoms in the aromatic ring, would be the primary centers of reactivity. A detailed Fukui function analysis would provide specific numerical values (Fukui indices) for each atom, allowing for a precise ranking of their reactivity. Although specific Fukui function data for this compound is not available in the provided search results, studies on other aminophenols suggest that the ortho and para positions relative to the hydroxyl and amino groups are often activated towards electrophilic substitution, which would be reflected in their Fukui indices.

Table 2: Hypothetical Fukui Function Indices for Key Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

| O | Low | High | Prone to electrophilic attack |

| N | Low | High | Prone to electrophilic attack |

| C (ortho to -OH) | Moderate | High | Prone to electrophilic attack |

| C (para to -OH) | Moderate | High | Prone to electrophilic attack |

| C (butyl chain) | High | Low | Less reactive towards electrophiles |

Note: The values in this table are illustrative and represent expected trends based on the chemical nature of the functional groups.

Investigations of Tautomerism and Intramolecular Proton Transfer

Tautomerism, the interconversion of structural isomers through proton migration, is a relevant phenomenon for this compound. The presence of both a hydroxyl group and an amino group on the aromatic ring allows for the possibility of keto-enol and imine-enamine tautomerism. Computational studies can model the potential energy surface for these intramolecular proton transfer events, determining the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion.

The primary tautomeric equilibrium for this compound would involve the transfer of the phenolic proton to the nitrogen atom, resulting in a zwitterionic or quinone-like structure. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.

Quantum chemical calculations, such as DFT, are employed to optimize the geometries of the different tautomers and calculate their relative energies. The transition state for the proton transfer can also be located, providing the activation energy for the tautomerization process. While specific computational studies on the tautomerism of this compound are not detailed in the available literature, research on related hydroxy-amino aromatic compounds often shows that the phenolic form is significantly more stable.

Conformational Landscape and Energetic Profiling

The flexibility of the n-butyl group in this compound gives rise to a complex conformational landscape. The rotation around the C-N and C-C single bonds results in numerous possible conformers, each with a distinct energy. Computational methods are essential for exploring this potential energy surface to identify the most stable conformers and the energy barriers between them.

Conformational analysis typically involves a systematic search of the conformational space by rotating dihedral angles and calculating the energy of each resulting structure. This allows for the construction of a potential energy profile, which maps the energy as a function of the dihedral angle(s). The minima on this profile correspond to stable conformers, while the maxima represent transition states for conformational changes.

For this compound, the orientation of the n-butyl chain relative to the phenol (B47542) ring is a key determinant of conformational energy. Steric interactions between the butyl group and the aromatic ring can lead to significant energy differences between conformers. The most stable conformer would likely adopt a staggered arrangement that minimizes these steric clashes.

Table 3: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (Caromatic-N-Cbutyl-Cbutyl) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 | Most stable, extended butyl chain |

| Gauche | ~60° | 0.5 - 1.5 | Less stable due to steric interaction |

| Eclipsed | 0° | > 3.0 | Transition state, high energy |

Note: These are representative values based on typical energy differences for alkane conformers.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide insights into its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the normal modes of the molecule can be determined. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to assist in the assignment of vibrational bands to specific molecular motions, such as O-H stretching, N-H stretching, C-N stretching, and aromatic ring vibrations. DFT methods are widely used for this purpose and generally provide good agreement with experimental data after the application of a scaling factor to account for anharmonicity and other systematic errors.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can also be calculated using quantum chemical methods. These shielding tensors can be converted into NMR chemical shifts, which can be compared with experimental ¹H and ¹³C NMR spectra. The calculated chemical shifts are sensitive to the electronic environment of each nucleus and can help in the assignment of peaks in the experimental spectrum. For this compound, calculations would predict the chemical shifts for the aromatic protons, the protons of the butyl chain, and the carbons in both the ring and the side chain.

While specific predicted spectroscopic data for this compound is not available in the searched literature, computational studies on similar aromatic compounds have demonstrated the utility of these methods in spectroscopic analysis.

Exploration of Chemical and Materials Science Applications of 3 N Butylamino Phenol

Role as Synthetic Intermediates in Organic Synthesis

As a substituted aminophenol, 3-(n-Butylamino)phenol serves as a versatile intermediate in organic synthesis, particularly in the creation of dyes and other complex aromatic compounds. The presence of both an electron-donating hydroxyl (-OH) group and an N-alkylamino (-NH-C₄H₉) group on the aromatic ring activates it towards electrophilic substitution reactions.

One of the most significant applications of aromatic phenols and amines is in the synthesis of azo dyes. britannica.comekb.eg The general synthesis involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. ekb.egajol.info this compound, with its activated aromatic ring, is an excellent candidate to act as a coupling component. The reaction, outlined in general terms below, would result in a highly colored azo compound, with the specific color depending on the nature of the diazonium salt used.

General Azo Coupling Reaction: Ar-N₂⁺ + C₆H₄(OH)(NHC₄H₉) → Ar-N=N-C₆H₃(OH)(NHC₄H₉) + H⁺

The resulting dye's properties, such as color, solubility, and fastness, can be fine-tuned by selecting different aromatic amines (Ar-NH₂) for the diazonium salt. ajol.info Furthermore, the reactivity of aminophenol derivatives is utilized in the synthesis of other dye classes, such as rosamine dyes, where condensation reactions with aldehydes are key steps. mdpi.com The nucleophilic character of the amine and the activated ring system of this compound make it a suitable precursor for various condensation and substitution reactions essential for building complex molecular architectures. libretexts.orgresearchgate.netorganic-chemistry.org

Development as Ligands in Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. nou.edu.ng The ability of this compound to act as a ligand stems from the presence of two potential donor atoms: the oxygen of the hydroxyl group and the nitrogen of the amino group. This allows it to function as a bidentate ligand, chelating to a metal ion to form a stable ring structure.

The synthesis of metal complexes with aminophenol-type ligands is a well-established area of research. mdpi.com These complexes are typically prepared by reacting a metal salt with the ligand in a suitable solvent. nih.gov For this compound, the hydroxyl group can be deprotonated to form a phenolate, which then coordinates strongly to the metal center. The nitrogen atom of the n-butylamino group also forms a coordinate bond with the metal.

The general reaction for the formation of a metal complex can be represented as: Mⁿ⁺ + 2 C₁₀H₁₅NO → [M(C₁₀H₁₄NO)₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺ (Where Mⁿ⁺ is a metal ion)

A wide variety of transition metals can form complexes with such ligands, leading to compounds with interesting electronic, magnetic, and catalytic properties. mdpi.comnih.gov The specific properties of the resulting complex are influenced by the choice of metal, its oxidation state, and the coordination environment. Research on related systems, such as those involving Schiff base ligands derived from phenols and amines, demonstrates the versatility of these building blocks in creating complex coordination compounds with diverse applications. nih.govmdpi.com

The binding of aminophenol ligands to metal ions results in the formation of stable five- or six-membered chelate rings, which is entropically favored. The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. nou.edu.nguci.edu

For a typical octahedral metal center (coordination number 6), three bidentate this compound ligands could coordinate to form a complex. However, it is more common for two such ligands to coordinate, with other solvent molecules or anions filling the remaining coordination sites. nih.gov In the case of square planar complexes (coordination number 4), two ligands would typically bind to the metal center.

The n-butyl group introduces a degree of steric hindrance that can influence the geometric arrangement of the ligands around the metal center. This steric bulk can affect the stability of different isomers and may favor specific geometric configurations. nih.gov Spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy, along with X-ray crystallography, are crucial tools for elucidating the structure, bonding, and geometric preferences of these metal complexes. nih.govrsc.org

Utilization in Polymer Science

Oxidative degradation of polymers proceeds via a free-radical chain reaction. basf.com Antioxidants function by interrupting this cycle. Primary antioxidants, which are typically sterically hindered phenols or aromatic amines, act as radical scavengers. basf.com They donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) formed during oxidation, converting them into less reactive hydroperoxides and forming a stable antioxidant radical that does not propagate the chain reaction. nih.gov

This compound possesses the key functional groups for antioxidant activity. The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals. The efficiency of phenolic antioxidants is often enhanced by the presence of bulky alkyl groups, which help to stabilize the resulting phenoxyl radical. specialchem.com The n-butylamino group can also contribute to antioxidant activity, as aromatic amines are known to be effective radical scavengers. researchgate.net

| Antioxidant Type | Mechanism of Action | Relevant Functional Group in this compound |

| Primary Antioxidant | Radical Scavenging (H-atom donation) | Phenolic Hydroxyl (-OH) |

| Primary Antioxidant | Radical Scavenging | Aromatic Amino (-NH-) |

The combined phenolic and amino functionalities suggest that this compound could act as a potent antioxidant, potentially offering synergistic protection within a single molecule. performanceadditives.us

Thermo-oxidation refers to the degradation of polymers at elevated temperatures in the presence of oxygen. researchgate.net Phenolic antioxidants are crucial for providing long-term thermal stability to polymers like polyolefins. specialchem.comifremer.fr They function by the radical scavenging mechanism described above, which is particularly important during high-temperature processing and end-use applications. nih.govmdpi.com The incorporation of compounds like this compound into a polymer matrix can significantly enhance its resistance to thermal degradation. kpi.uamdpi.com

Photo-oxidation is degradation initiated by UV light, which creates free radicals in the polymer. mdpi.com While hindered amine light stabilizers (HALS) are a primary defense against photo-oxidation, phenolic antioxidants also play a role. They can scavenge the radicals formed during photo-oxidation, although their primary role is typically in preventing thermo-oxidative degradation. plaschina.com.cn The effectiveness of a stabilizer is often dependent on its molecular weight, volatility, and compatibility with the polymer matrix. specialchem.com Hybrid molecules that combine different stabilizing functionalities are an active area of research to create more efficient and durable polymer additives. nih.gov The structure of this compound, containing both a phenolic antioxidant moiety and an amine group, makes it a candidate for research into multifunctional stabilizers that can protect polymers from both thermal and photo-oxidative stress. mdpi.comgoogle.com

Functional Materials and Dye Chemistry

The chemical structure of this compound, which incorporates both a nucleophilic aromatic ring activated by hydroxyl and secondary amino groups, makes it a valuable intermediate in the synthesis of specialized organic molecules. Its applications are particularly notable in the fields of dye chemistry and the creation of functional materials, such as color formers for thermal and pressure-sensitive recording media.

Role as a Coupling Component in Azo Dye Synthesis

Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–). nih.gov Their synthesis is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as a coupling component. nih.govwikipedia.orgjchemrev.com

Phenols and aromatic amines are classic examples of coupling components because their hydroxyl and amino substituents activate the aromatic ring towards electrophilic substitution. ijisrt.com this compound possesses both of these activating groups, making it a suitable candidate to act as a coupling component. The coupling reaction with a diazonium salt would typically occur at the positions ortho or para to the activating hydroxyl group. Given that the para position is unsubstituted in this compound, it represents the most probable site for the electrophilic attack by the diazonium ion.

The general mechanism involves the reaction of the diazonium salt with the phenoxide ion, which is formed by dissolving the phenol (B47542) in an alkaline solution, such as aqueous sodium hydroxide (B78521). libretexts.org The resulting azo compounds feature an extended system of conjugated double bonds, which is responsible for their intense color. wikipedia.org

Table 1: Key Components in Azo Dye Synthesis

| Component | Role | Example |

|---|---|---|

| Diazo Component | Source of the diazonium ion after reaction with nitrous acid. | Aromatic amines |

| Coupling Component | Electron-rich molecule that is attacked by the diazonium ion. | Phenols, Naphthols, Aromatic Amines |

| Resulting Linkage | Chromophore linking the aromatic rings. | Azo Group (–N=N–) |

| Product | The final colored molecule. | Azo Dye |

This table outlines the fundamental roles of reactants in the synthesis of azo dyes.

While specific research detailing the synthesis of commercial dyes using this compound as the coupling component is not extensively documented in readily available literature, its structural analogy to other aminophenols used in dye synthesis, such as 3-aminophenol (B1664112), strongly supports its potential in this application. scholarsresearchlibrary.com The presence of the n-butyl group can also influence the properties of the final dye, such as its solubility in different media and its fastness properties on various substrates.

Intermediate for Color Formers in Functional Papers

A significant application of this compound is as an intermediate in the synthesis of color formers, which are essential components in functional materials like thermal paper and carbonless copy paper. These materials rely on a chemical reaction to produce an image upon the application of heat or pressure.

The imaging chemistry in these systems typically involves two main components: a color former (a leuco dye) and a developer. wikipedia.org The leuco dye is a colorless or faintly colored substance that can undergo a chemical transformation to a colored form. wikipedia.org The developer is an acidic compound that facilitates this change by donating a proton. wikipedia.orgpandapaperroll.com

This compound serves as a precursor in the manufacture of specific types of leuco dyes, particularly those of the fluoran (B1223164) class used to create a black color. Fluoran dyes are a major class of color formers used for black imaging in thermal and pressure-sensitive papers. The synthesis of these complex molecules involves multiple steps, where intermediates like this compound are used to build the final dye structure. The amino group is a critical part of the chromophore in these dyes once they are activated.

For example, this compound is a documented reactant in the synthesis of black color formers. In this context, it is reacted with other chemical precursors, such as 2-(4-alkoxy-2-hydroxybenzoyl)benzoic acids and substituted diphenylamines, to produce a fluoran-based dye. This resulting dye remains in its colorless lactone form until it comes into contact with an acidic developer on the paper, which triggers the ring-opening of the lactone and the formation of the intensely colored black quinoid structure.

Table 2: Components of Thermal Paper Imaging Systems

| Component | Function | Common Examples |

|---|---|---|

| Color Former (Leuco Dye) | A colorless precursor that develops color upon reaction. | Fluoran dyes, Crystal Violet Lactone |

| Developer | An acidic substance that protonates the leuco dye to induce color change. | Bisphenol A (BPA), Bisphenol S (BPS), Pergafast 201 |

| Sensitizer | A low-melting solid that dissolves the dye and developer to facilitate their reaction. | Acetanilide derivatives, Stearamide |

| Substrate | The base paper coated with the active chemical layers. | Fine paper |

This table describes the primary components and their functions in the color-forming layer of thermal paper.

The use of this compound as an intermediate for these specialized dyes underscores its importance in the production of advanced functional materials for the information recording industry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminophenol |

| Bisphenol A (BPA) |

| Bisphenol S (BPS) |

| Crystal Violet Lactone |

In Vitro Biological Mechanisms and Biochemical Interactions of 3 N Butylamino Phenol and Its Derivatives

In Vitro Enzyme Inhibition Studies

The inhibitory effects of aminophenol derivatives have been evaluated against several classes of enzymes. The core structure, combining a hydroxyl group and an amino group on a benzene (B151609) ring, allows for diverse interactions with enzyme active sites.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process that allows certain pathogenic bacteria, such as Helicobacter pylori, to survive in acidic environments. nih.govasm.orgmdpi.com The enzyme's active site contains two Ni2+ ions, which are crucial for its catalytic function. nih.gov Inhibition of this enzyme is a key therapeutic strategy against infections by ureolytic bacteria. nih.gov

While direct studies on the urease inhibition of 3-(n-butylamino)phenol are not prominent in the literature, the mechanisms of known inhibitors offer a basis for understanding how such a compound might interact with the enzyme. Inhibitors like acetohydroxamic acid and EDTA are known to function by chelating the nickel ions within the urease active site, thereby blocking its catalytic activity. nih.gov Given the known metal-chelating properties of phenolic compounds, it is plausible that aminophenol derivatives could exert an inhibitory effect through a similar mechanism. However, specific investigations are required to confirm the activity and elucidate the precise inhibition pathway for this compound and its derivatives against urease.

Derivatives of aminophenol have been shown to inhibit a variety of other enzymes through different mechanisms. The nature of the substitutions on the aminophenol ring plays a critical role in determining both the potency and specificity of the inhibition.

Studies have demonstrated that aminophenol compounds can act as inhibitors of human cytosolic carbonic anhydrase isozymes I and II (hCA I and hCA II). dergipark.org.tr These enzymes are involved in numerous physiological processes, and their inhibition is relevant for certain therapeutic applications. dergipark.org.tr The inhibitory action of aminophenols against these enzymes occurs in the micromolar range, indicating a moderate level of potency compared to standard inhibitors like acetazolamide. dergipark.org.tr

Furthermore, certain aminophenol derivatives exhibit inhibitory effects on digestive enzymes. Schiff base derivatives of 4-aminophenol (B1666318) have been found to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. mdpi.com This suggests a potential role for these compounds in modulating glucose uptake.

Phenol (B47542) derivatives have also been implicated in the inhibition of enzymes involved in neurotransmitter synthesis and inflammation. For instance, phenols can inactivate dopamine (B1211576) beta-monooxygenase through a mechanism proposed to involve hydrogen atom abstraction. nih.gov Additionally, p-aminophenol, a metabolite of acetaminophen, is known to inhibit the enzymatic activity of cyclooxygenase (COX), which is involved in prostaglandin (B15479496) synthesis. oaepublish.com The inhibition of enzymes by phenolic compounds can also occur through the covalent attachment of the phenol to nucleophilic amino acid residues, such as free amino and thiol groups, within the enzyme structure. nih.gov

| Compound/Derivative Class | Target Enzyme | Observed Inhibition | Reference |

|---|---|---|---|

| 2-Aminophenol | Carbonic Anhydrase I (hCA I) | Ki: 201.16 µM | dergipark.org.tr |

| 2-Aminophenol | Carbonic Anhydrase II (hCA II) | Ki: 312.21 µM | dergipark.org.tr |

| 4-Aminophenol Schiff Base (S-1) | α-Glucosidase | 76.67% inhibition at 500 ppm | mdpi.com |

| 4-Aminophenol Schiff Base (S-2) | α-Amylase | Inhibitory activity noted at 500 ppm | mdpi.com |

| p-Aminophenol | Cyclooxygenase (COX) | Inhibition of enzymatic activity | oaepublish.com |

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial properties of phenolic compounds are well-documented. Their mechanism of action is often multifaceted, involving the disruption of microbial membranes, inhibition of essential enzymes, and interference with cellular energy production.

Derivatives of both 3-aminophenol (B1664112) and 4-aminophenol have demonstrated notable antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The mechanism of action for phenolic compounds against bacteria is often attributed to their ability to damage the cytoplasmic membrane, leading to a loss of membrane integrity and fluidity. frontiersin.org This disruption can cause leakage of intracellular components and dissipate the proton motive force, ultimately leading to cell death.

Schiff base derivatives of 4-aminophenol have been tested against various bacterial strains, showing significant zones of inhibition. mdpi.com For example, certain derivatives displayed strong activity against Staphylococcus aureus, Micrococcus luteus, and Bacillus spizizenii. mdpi.com The specific substitutions on the aminophenol structure influence the spectrum and potency of the antibacterial effect. mdpi.com

| Compound/Derivative Class | Bacterial Strain | Observed Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| 4-Aminophenol Schiff Base (S-1) | Staphylococcus aureus (ATCC 6538) | 14.18 mm | mdpi.com |

| 4-Aminophenol Schiff Base (S-2) | Staphylococcus aureus (ATCC 6538) | 18.15 mm | mdpi.com |

| 4-Aminophenol Schiff Base (S-2) | Micrococcus luteus (ATCC 4698) | 17.43 mm | mdpi.com |